molecular formula C16H18N4 B1444310 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine CAS No. 897373-63-6

3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine

Cat. No. B1444310
M. Wt: 266.34 g/mol
InChI Key: DXSMYSIGFCYLHP-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine, also known as 3TBQP, is a novel pyrazol-5-amine compound with a wide range of potential uses. It has been the subject of numerous scientific studies due to its unique properties and applications.

Scientific Research Applications

3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been studied for its potential applications in a variety of scientific research fields. It has been used as a novel reagent for the synthesis of heterocyclic compounds, such as quinolines and pyrazolines. It has also been studied for its potential use in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells.

Mechanism Of Action

The exact mechanism of action of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then causes a cascade of biochemical reactions that ultimately result in the desired effect. In the case of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine’s anti-inflammatory properties, it is believed that the compound binds to certain inflammatory cytokines, which then leads to a decrease in inflammation.

Biochemical And Physiological Effects

3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been studied for its potential effects on various biochemical and physiological processes. In laboratory studies, the compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine has been found to inhibit the growth of certain cancer cells, as well as to reduce the levels of certain inflammatory cytokines in the body.

Advantages And Limitations For Lab Experiments

The use of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, the compound is non-toxic, making it safe for use in laboratory experiments. However, there are also some limitations to the use of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine in laboratory experiments. The compound is not soluble in water, and it can be difficult to work with in certain conditions. Additionally, the compound has not been thoroughly studied, so its effects on certain biochemical and physiological processes are not yet fully understood.

Future Directions

The potential future directions for research on 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine are numerous. Further studies should be conducted to better understand the compound’s mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research should be conducted to explore the compound’s potential applications in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further studies should be conducted to explore the compound’s potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain cancer cells. Finally, further research should be conducted to explore the potential applications of 3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine in other areas, such as agriculture, food science, and nanotechnology.

properties

IUPAC Name

5-tert-butyl-2-quinolin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-16(2,3)14-9-15(17)20(19-14)12-8-11-6-4-5-7-13(11)18-10-12/h4-10H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSMYSIGFCYLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197119
Record name 3-(1,1-Dimethylethyl)-1-(3-quinolinyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-(quinolin-3-yl)-1H-pyrazol-5-amine

CAS RN

897373-63-6
Record name 3-(1,1-Dimethylethyl)-1-(3-quinolinyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897373-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-1-(3-quinolinyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(quinolin-3-yl)hydrazine hydrochloride (4 g, 20.5 mmol) and 4,4-dimethyl-3-oxo-pentanenitrile (3.6 g, 30 mol) in EtOH (50 mL) and conc. HCl (5 mL) was heated at reflux overnight. After removal of the solvent, the residue was purified by column chromatography to yield 3-t-butyl-1-(quinolin-3-yl)-1H-pyrazol-5-amine (3.0 g, 55% yield). 1H NMR (300 MHz, DMSO-d6): δ 9.16 (d, J=2.4 Hz, 1H), 8.44 (d, J=2.4 Hz, 1H), 8.03 (s, 1H), 8.00 (s, 1H), 7.72 (t, J=7.2 Hz, 1H), 7.64 (t, J=7.2 Hz, 1H), 5.72 (s, 1H), 5.45 (s, 3H), 1.23 (s, 9H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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